Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, methyl ester
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Overview
Description
Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, methyl ester is an organic compound with a unique structure that includes both a carbamodithioic acid moiety and an ethenyloxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamodithioic acid, (2-(ethenyloxy)ethyl)-, methyl ester typically involves the reaction of carbamodithioic acid derivatives with ethenyloxyethyl compounds under specific conditions. One common method involves the esterification of carbamodithioic acid with (2-(ethenyloxy)ethyl) alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of carbamodithioic acid, (2-(ethenyloxy)ethyl)-, methyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, including antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- Carbamodithioic acid, diethyl-, methyl ester
- Carbamodithioic acid, dimethyl-, methyl ester
Comparison
Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, methyl ester is unique due to the presence of the ethenyloxyethyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
126560-42-7 |
---|---|
Molecular Formula |
C6H11NOS2 |
Molecular Weight |
177.3 g/mol |
IUPAC Name |
methyl N-(2-ethenoxyethyl)carbamodithioate |
InChI |
InChI=1S/C6H11NOS2/c1-3-8-5-4-7-6(9)10-2/h3H,1,4-5H2,2H3,(H,7,9) |
InChI Key |
YQDJHSCKNKBRSF-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=S)NCCOC=C |
Origin of Product |
United States |
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